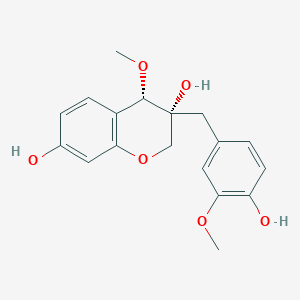

Caesalpiniaphenol F

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O6 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(3R,4S)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol |

InChI |

InChI=1S/C18H20O6/c1-22-16-7-11(3-6-14(16)20)9-18(21)10-24-15-8-12(19)4-5-13(15)17(18)23-2/h3-8,17,19-21H,9-10H2,1-2H3/t17-,18+/m0/s1 |

InChI Key |

YKESZSLDFNFOLO-ZWKOTPCHSA-N |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)OC)O |

Synonyms |

(3R,4S)-3,7-dihydroxy-3-(3'-methoxy-4'-hydroxyphenyl)-4-methoxychroman caesalpiniaphenol F |

Origin of Product |

United States |

Occurrence and Botanical Context of Caesalpiniaphenol F

Natural Source Identification: Caesalpinia sappan Heartwood

Caesalpiniaphenol F has been isolated from the heartwood of Caesalpinia sappan L. nih.govthieme-connect.comthieme-connect.com. Caesalpinia sappan is a species of flowering plant in the legume family, Fabaceae, and its heartwood is a known source of various bioactive compounds ijpjournal.comnih.govencyclopedia.pubresearchgate.netnih.gov.

Research has specifically identified this compound as one of the phenolic compounds present in the heartwood extract of C. sappan. It was isolated alongside other compounds, including other caesalpiniaphenols and known compounds nih.govthieme-connect.comthieme-connect.com. The chemical structure of this compound, described as (3R,4S)-3,7-dihydroxy-3-(3'-methoxy-4'-hydroxyphenyl)-4-methoxychroman, was established using spectroscopic techniques such as 1D and 2D NMR and mass spectrometry nih.gov.

Caesalpinia sappan heartwood is particularly rich in homoisoflavonoids, a class of flavonoids characterized by an additional carbon atom in their skeleton structure nih.govfrontiersin.orgthieme-connect.de. This compound belongs to the phenolic compounds found in this plant material ijpjournal.comnih.govencyclopedia.pub.

Geographic Distribution and Habitat Influences on Metabolite Profiles

Caesalpinia sappan is a tropical hardwood tree primarily found in Southeast Asia nih.govresearchgate.netnih.gov. Its origin is thought to be in the region stretching from central and southern India through Myanmar and Thailand to Peninsular Malaysia, Indo-China, and southern China ijpjournal.comprota4u.org. The plant is also cultivated and has become naturalized in many other tropical areas, including parts of Africa prota4u.org.

The geographic distribution of Caesalpinia sappan spans various countries in Southeast Asia, with many studies on its compounds utilizing plant samples harvested in China, followed by Vietnam, Thailand, and Indonesia frontiersin.orgnih.gov.

While specific detailed research findings directly linking habitat influences solely on the concentration or profile of this compound are limited in the provided search results, the broader phytochemical composition of Caesalpinia sappan is known to be influenced by environmental factors. The heartwood is the richest source of the plant's bioactive compounds frontiersin.org. The plant is reported to tolerate an annual precipitation of 700-4300 mm, an annual mean temperature of 24-27.5 °C, and a soil pH of 5-7.5 socfindoconservation.co.id. These environmental conditions inherent to its native and cultivated regions likely play a role in the biosynthesis and accumulation of secondary metabolites, including phenolic compounds like this compound.

The variation in geographic locations where C. sappan samples are collected for research suggests potential differences in the concentration and array of secondary metabolites due to varying environmental conditions, although specific data tables illustrating this for this compound were not prominently featured in the search results. However, the presence of diverse secondary metabolites, including flavonoids, saponins, alkaloids, tannins, and phenolics, is well-documented across different studies of C. sappan from various regions nih.govfrontiersin.orgnih.gov.

Advanced Methodologies for Isolation and Purity Assessment of Caesalpiniaphenol F

Chromatographic Separation Techniques in Complex Matrices

Chromatography is a cornerstone technique for the separation of complex mixtures based on differential partitioning between a stationary phase and a mobile phase. The choice of chromatographic method depends on the properties of the target compound and the complexity of the matrix.

Column chromatography is widely employed in the initial stages of natural product isolation to fractionate crude extracts. Various stationary phases are utilized, including normal-phase silica (B1680970) gel and reversed-phase materials. For the isolation of phenolic compounds from Caesalpinia sappan, silica gel column chromatography has been successfully applied. phcogj.comtjnpr.orgphcogj.comresearchgate.net Elution is typically performed using gradient systems of solvents with increasing polarity to separate compounds based on their adsorption to the stationary phase. For instance, a gradient system of dichloromethane (B109758) and methanol (B129727) has been used with silica gel chromatography to yield different fractions from the ethyl acetate (B1210297) extract of C. sappan heartwood. phcogj.com Reversed-phase column chromatography, such as using ODS-A or RP-18 silica gel, is also employed, often with methanol-water gradients, for further purification of fractions containing phenolic compounds. phcogj.comtjnpr.org Additionally, Sephadex LH-20 column chromatography, which separates based on molecular size and polarity, has been used as a purification step for subfractions obtained from silica gel chromatography. phcogj.comtjnpr.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation and purification of natural products. Its high resolution allows for the separation of closely related compounds and the achievement of high purity levels. While specific details regarding the preparative HPLC purification of Caesalpiniaphenol F were not extensively detailed in the search results, HPLC methods are commonly used for the purification of homoisoflavonoids and other phenolic compounds from Caesalpinia species. sci-hub.semdpi.com Reversed-phase HPLC, often utilizing C18 columns and gradients of methanol or acetonitrile (B52724) with water (sometimes acidified), is a standard approach for purifying phenolic compounds. mdpi.comchula.ac.th The application of semi-preparative or preparative HPLC allows for the isolation of sufficient quantities of pure this compound for subsequent structural characterization and biological testing. sci-hub.se Purity assessment of isolated compounds is frequently performed by analytical HPLC, monitoring the eluent with UV detectors at appropriate wavelengths. chula.ac.th

Column Chromatography Approaches

Spectroscopic Techniques for Structural Elucidation (Focus on Methodological Application)

Spectroscopic techniques are essential for determining the chemical structure of isolated compounds. By analyzing the interaction of electromagnetic radiation with the molecule, valuable information about the functional groups, connectivity, and spatial arrangement of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic compounds. By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, researchers can determine the types of atoms present, their chemical environment, and their connectivity. phcogj.comtjnpr.orgphcogj.comresearchgate.netresearchgate.net One-dimensional (1D) NMR spectra, such as 1H NMR and 13C NMR, provide information on the number and types of protons and carbons, respectively. tjnpr.orgresearchgate.net Analysis of chemical shifts, splitting patterns (multiplicity), and integration in 1H NMR spectra helps in assigning protons to specific parts of the molecule and understanding their neighboring environments. 13C NMR provides information about the carbon skeleton.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and understanding the spatial relationships between atoms. researchgate.net Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide correlations between coupled protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. tjnpr.orgresearchgate.net These correlations are vital for piecing together the molecular framework. For this compound, NMR spectroscopy, including the analysis of 1H and 13C NMR data and potentially 2D NMR correlations, was used to identify its structure by comparing the obtained data with previously reported spectroscopic data for this compound. tjnpr.org

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netunina.it High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, which is essential for confirming or determining the molecular formula of the isolated compound. rsc.org In MS, molecules are ionized and then fragmented. The pattern of these fragments provides clues about the structure of the molecule. By analyzing the fragmentation pattern, researchers can deduce the presence of specific functional groups and the way in which the molecule breaks apart, further supporting the structural assignment made by NMR. MS data, along with NMR, is routinely used in the structural characterization of natural products. researchgate.netunina.it

Circular Dichroism (CD) or Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. unina.itrsc.orgresearchgate.netmdpi.comustc.edu.cn CD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting spectrum, which plots the differential absorption against wavelength, is highly sensitive to the three-dimensional structure and stereochemistry of the molecule. rsc.orgmdpi.comustc.edu.cn

Biosynthetic Pathways and Precursor Relationships of Caesalpiniaphenol F

Proposed Biosynthetic Origin within Homoisoflavonoid Metabolism

The biosynthesis of homoisoflavonoids is understood to be a branch of the general flavonoid pathway, originating from a chalcone (B49325) precursor. researchgate.netthieme-connect.de It is proposed that the entire C16 skeleton of sappanin-type homoisoflavonoids, the class to which Caesalpiniaphenol F belongs, is derived from the combination of precursors from the phenylpropanoid and polyketide pathways. thieme-connect.denih.gov

The key intermediate that diverges from the main flavonoid pathway is believed to be a chalcone, specifically sappanchalcone. researchgate.netphcogj.com Evidence suggests that this isolable intermediate can be converted into a variety of homoisoflavonoid structures. researchgate.net The formation of the characteristic 3-benzylchroman-4-one core of many homoisoflavonoids is thought to occur through a series of enzymatic reactions starting from this chalcone scaffold. researchgate.net The biosynthesis of homoisoflavonoids, including about 240 identified natural compounds, primarily occurs in the Fabaceae (legume) and Asparagaceae families. researchgate.netnih.gov

Enzymatic Steps and Intermediates in Phenylpropanoid and Polyketide Pathways Relevant to this compound

The construction of the this compound molecule relies on two fundamental metabolic pathways: the phenylpropanoid pathway, which builds the B-ring and the adjacent three-carbon bridge, and the polyketide pathway, which forms the A-ring.

Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine. nih.govfrontiersin.org A series of three core enzymatic reactions, often referred to as the central phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a key activated intermediate. frontiersin.org

Phenylalanine Ammonia-Lyase (PAL): This is the entry-point enzyme, catalyzing the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgwikipedia.orgscirp.org In some plants, a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL), can also directly convert L-tyrosine to p-coumaric acid. frontiersin.org

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para-position to yield 4-hydroxycinnamic acid (p-coumaric acid). nih.govwikipedia.orgfrontiersin.org

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. frontiersin.orgwikipedia.orgfrontiersin.org This molecule is a critical branch-point intermediate, channeling carbon into various biosynthetic routes, including flavonoids, lignins, and stilbenes. nih.govfrontiersin.orgpnas.org

Polyketide Pathway: The formation of the A-ring of the homoisoflavonoid structure utilizes the polyketide synthesis mechanism, which is analogous to fatty acid biosynthesis. wikipedia.orgnih.gov

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary extender unit for polyketide synthesis. nih.gov

Chalcone Synthase (CHS): This enzyme is a Type III polyketide synthase (PKS) and represents the first committed step in flavonoid biosynthesis. researchgate.netnih.gov CHS catalyzes a series of decarboxylation, condensation, and cyclization reactions. It selects p-coumaroyl-CoA as the starter molecule and facilitates its condensation with three molecules of malonyl-CoA. pnas.orgnih.gov This process forms a linear tetraketide intermediate which is then subjected to an intramolecular Claisen condensation and cyclization to yield naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone), the precursor to all flavonoids and, by extension, homoisoflavonoids. frontiersin.orgresearchgate.net

The specific modifications to the B-ring of this compound, such as the 3'-methoxy and 4'-hydroxy groups, are introduced through subsequent tailoring reactions involving enzymes like hydroxylases and O-methyltransferases (OMTs) acting on flavonoid or homoisoflavonoid intermediates. frontiersin.org

| Enzyme | Abbreviation | Function in Pathway | Pathway |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | Phenylpropanoid |

| Cinnamate 4-Hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid | Phenylpropanoid |

| 4-Coumarate-CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid |

| Acetyl-CoA Carboxylase | ACC | Produces malonyl-CoA from acetyl-CoA | Polyketide |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form chalcone | Polyketide |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of phenylpropanoids and their derivatives is a metabolically demanding process that is tightly regulated at the transcriptional level to respond to developmental cues and environmental stimuli. nih.gov The expression of the structural genes encoding enzymes like PAL, C4H, 4CL, and CHS is often coordinately controlled by networks of transcription factors. nih.govfrontiersin.org

Key families of transcription factors involved in this regulation include MYB, bHLH, and NAC. frontiersin.orgnih.govfrontiersin.org For instance, in several plant species, a complex of R2R3-MYB and bHLH proteins, along with WD40-repeat proteins, is known to activate the genes of the flavonoid pathway. frontiersin.org Specifically for isoflavonoids, which are structurally related to homoisoflavonoids, the R1 MYB transcription factor GmMYB176 has been shown in soybean to regulate the expression of multiple pathway genes, including Chalcone Synthase 8 (CHS8). frontiersin.org

A transcriptomic study of Caesalpinia bonducella, a plant that also produces homoisoflavonoids, identified seven key genes involved in the biosynthesis of the homoisoflavonoid bonducellin (B162216) via the phenylpropanoid pathway. nih.govresearchgate.net This highlights that the genetic toolkit for producing these compounds is present and actively transcribed in Caesalpinia species. The regulation is complex, as the overexpression or silencing of a single transcription factor can affect the expression of numerous genes and the accumulation of multiple metabolites both upstream and downstream in the pathway. frontiersin.org

Influence of Environmental Factors on Biosynthesis

The production and accumulation of secondary metabolites, including homoisoflavonoids, are significantly influenced by a plant's interaction with its environment. d-nb.infonih.gov Abiotic and biotic stresses often trigger an increase in the synthesis of phenolic compounds as a defense mechanism. scirp.orgresearchgate.netmdpi.com

Key environmental factors that can modulate the phenylpropanoid pathway include:

Light: Light intensity and quality (wavelength) are critical environmental signals. nih.govuit.no UV radiation, in particular, is a well-known inducer of flavonoid and phenolic biosynthesis, as these compounds can act as UV screens to protect the plant's tissues. d-nb.infomdpi.com

Temperature: Both high and low temperature stress can alter the production of secondary metabolites. d-nb.infouit.nowalshmedicalmedia.com Lower temperatures have been shown to increase PAL activity in some cases. walshmedicalmedia.com

Water Availability: Drought stress can stimulate the accumulation of phenolic compounds. d-nb.infouit.no

Soil Nutrients: The mineral composition of the soil can influence the levels of secondary metabolites. walshmedicalmedia.commjpms.in

Elicitors: The application of elicitors, which are molecules that trigger a defense response, can enhance the production of secondary metabolites. In a study on Caesalpinia bonducella leaf callus, the application of glutathione (B108866) (GSH), an abiotic elicitor, significantly increased the production of the homoisoflavonoid bonducellin by 1.48-fold compared to the control. researchgate.net This demonstrates a direct link between stress signaling and the upregulation of homoisoflavonoid biosynthesis.

Chemical Synthesis and Derivatization Strategies for Caesalpiniaphenol F Analogs

Total Synthesis Approaches to the Core Structure of Caesalpiniaphenol F

Total synthesis of complex natural products like those found in Caesalpinia sappan, including homoisoflavonoids and phenols, often requires sophisticated strategies to assemble the core molecular framework with precise control over stereochemistry sci-hub.seresearchgate.net. While specific detailed total synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of related chroman and homoisoflavonoid structures from Caesalpinia species has been reported mdpi.comescholarship.org. These syntheses often involve key steps such as the construction of the benzopyran (chroman) ring system and the introduction of the phenylpropanoid or related side chains mdpi.com. General strategies in total synthesis of such compounds can involve reactions like Friedel-Crafts alkylation or acylation for aromatic ring functionalization, cyclization reactions to form the heterocyclic rings, and functional group transformations sinica.edu.tw.

Semisynthetic Modifications for Analog Generation

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create analogs mdpi.com. This approach can be particularly efficient for generating a series of related compounds for biological evaluation. While direct examples of semisynthetic modifications starting from isolated this compound are not explicitly detailed, the concept is widely applied to natural phenols and homoisoflavonoids from Caesalpinia sappan mdpi.comsci-hub.se. Semisynthetic strategies can involve targeted alterations of functional groups present in the natural product, such as hydroxyl groups or modifications to the aromatic rings nih.gov. This allows for the generation of analogs with subtle structural differences compared to the parent compound nih.gov.

Targeted Derivatization for Exploring Structure-Activity Relationships

Targeted derivatization is a crucial strategy for understanding how specific structural features of a molecule relate to its biological activity collaborativedrug.complos.org. By systematically modifying different parts of the this compound structure, researchers can gain insights into the functional roles of these groups nih.gov.

Chemical Transformations at Hydroxyl Groups

This compound contains hydroxyl groups nih.gov. Modifications at hydroxyl groups are common strategies in medicinal chemistry and natural product derivatization nih.govlibretexts.orgresearchgate.net. These transformations can include alkylation, acylation, glycosylation, or etherification nih.gov. Such modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, potentially impacting its absorption, distribution, metabolism, and excretion, as well as its interaction with biological targets researchgate.net. Selective modification of different hydroxyl groups within the molecule can be achieved by controlling reaction conditions or using protecting group strategies nih.gov.

Stereochemical Control in Synthetic Pathways

This compound possesses defined stereochemistry at certain positions nih.gov. Controlling stereochemistry during synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities rsc.orgox.ac.uk. Synthetic strategies for compounds with defined stereocenters involve the use of stereoselective reactions, chiral reagents, or chiral catalysts to ensure the formation of the desired isomer ox.ac.uknih.gov. Techniques such as asymmetric synthesis, diastereoselective reactions, and the use of chiral building blocks are employed to control the absolute and relative configurations of the stereocenters in this compound analogs nih.govuow.edu.au.

Mechanistic Studies of Biological Activities of Caesalpiniaphenol F in Vitro and Pre Clinical Models

Molecular Target Identification and Validation

Molecular target identification is an initial phase in drug discovery aimed at pinpointing specific molecular entities, such as proteins or nucleic acids, with which a compound interacts. danaher.com This process is critical for understanding the mechanism of action of pharmaceutical compounds. danaher.com Target validation subsequently confirms the relevance and feasibility of the identified target for therapeutic intervention. danaher.comwjbphs.com Insufficient target validation early in development can lead to costly failures in clinical trials. danaher.com Approaches to target identification include direct biochemical methods, genetic interaction methods, and computational inference methods. nih.govnih.gov Target validation often involves in vitro and in vivo experiments to demonstrate that modulating the target achieves the desired therapeutic effect. danaher.com Techniques like gene knockouts, RNA interference, and antisense technology are employed in target validation studies. danaher.comwjbphs.com

Enzyme Inhibition Profiling

Enzyme inhibition profiling is a method used to assess the potential of a compound to inhibit the activity of specific enzymes. This is a key aspect of understanding the biological mechanisms of natural products. unina.itnih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms

Cyclooxygenase (COX) enzymes, particularly COX-2, play a significant role in the biosynthesis of prostaglandins, which are involved in inflammation and pain. wikipedia.orgresearchgate.netnih.gov COX-2 inhibitors exert analgesic and anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2. wikipedia.org Studies, including molecular docking analysis, have investigated the potential of compounds from Caesalpinia sappan, the source of Caesalpiniaphenol F, to inhibit COX-2. researchgate.net These studies suggest that certain compounds, including Caesalpiniaphenol A, Sappankalkon, and Deoxysappanone B, show potential as COX-2 inhibitors with favorable binding energies and inhibition constant values in in silico models. researchgate.net Amino acid residues like GLN 192 and PHE518 have been identified as potentially involved in hydrogen bond formation with these ligands in the COX-2 enzyme. researchgate.net The mechanism of COX-2 inhibition can involve interactions with specific amino acid residues in the active site, such as Ser-530 and Tyr-385. nih.gov

Arginase II Inhibitory Activity

Arginase II is an enzyme that competes with inducible nitric oxide synthase (iNOS) for the substrate L-arginine. frontiersin.org Inhibition of arginase II can be a therapeutic approach, particularly in conditions where its activity contributes to disease pathology, such as cardiovascular diseases. tjnpr.orgtjnpr.org Phenolic compounds from Caesalpinia sappan have been evaluated for their arginase II inhibitory activity in vitro. tjnpr.orgtjnpr.org Some compounds isolated from C. sappan have demonstrated potent inhibitory activities against arginase II, with reported IC50 values in the low micromolar range. tjnpr.orgtjnpr.org These findings suggest that active constituents from C. sappan could be useful in the research and development of anti-arginase agents. tjnpr.org

The following table summarizes the arginase II inhibitory activity of some compounds isolated from Caesalpinia sappan:

| Compound | IC50 (µM) |

| Compound 1 | 14.2 ± 2.4 tjnpr.org |

| Compound 2 | 8.1 ± 1.3 tjnpr.org |

| Compound 7 | 12.6 ± 2.2 tjnpr.org |

| Remaining compounds | Inactive tjnpr.orgtjnpr.org |

Arginase II induction in macrophages has been shown to attenuate nitric oxide production by competing for L-arginine. psu.edu

Nitric Oxide (NO) Production Modulation in Macrophage Models

Macrophages play a crucial role in the immune system, and their function is influenced by the metabolism of arginine, primarily through iNOS and arginase. frontiersin.org Inflammatory macrophages (M1) express iNOS, producing large amounts of NO, which is important for pathogen killing and immune signaling. frontiersin.orgnih.govmdpi.com However, excessive NO production can lead to tissue damage. mdpi.com Modulation of NO production in macrophages is a target for anti-inflammatory strategies. Studies using macrophage cell lines, such as RAW 264.7, are common models for investigating the effects of compounds on NO production. researchgate.netnih.gov While general information on NO modulation in macrophages is available, specific detailed research findings on how this compound directly modulates NO production in macrophage models were not prominently found in the provided search results, beyond the context of its potential to inhibit arginase II, which indirectly affects NO synthesis by influencing L-arginine availability. frontiersin.orgpsu.edu Some phenolic compounds from Caesalpinia sappan heartwood showed weak inhibitory activity against LPS-induced NO production in RAW264.7 cells. researchgate.net

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are important intracellular second messengers involved in various physiological functions, including inflammation and cognitive processes. wikipedia.orgphcogj.commdpi.com Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, potentially exerting therapeutic effects. wikipedia.orgmdpi.com PDE inhibitors are used to treat a range of conditions, including cardiovascular issues and erectile dysfunction. nih.govclevelandclinic.orgnih.gov Caesalpinia sappan wood has been identified as a potential source of natural phosphodiesterase-1 (PDE1) inhibitors. phcogj.com Brazilin (B1667509), a major compound in C. sappan, has shown inhibitory activity against PDE1 in vitro. phcogj.com While this compound is a component of C. sappan, specific detailed research findings on its direct PDE inhibitory activity were not found in the provided search results.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate various cellular processes, and their dysregulation is involved in numerous diseases, including inflammation and cancer. e-crt.orgnih.govresearchgate.net Modulating these pathways is a key strategy in drug development. researchgate.net Examples of important signaling pathways include NF-κB, AP-1, and Nrf2-Keap1-ARE. e-crt.org Activation of NF-κB and AP-1 is associated with inflammation and proliferation in malignant cells. e-crt.org The Nrf2-Keap1-ARE pathway is involved in the cellular stress response and can be modulated by various phytochemicals. e-crt.org While natural compounds are known to modulate cellular signaling pathways, specific detailed research findings on how this compound directly modulates particular cellular signaling pathways were not extensively detailed in the provided search results. However, the anti-inflammatory and potential anti-cancer activities associated with compounds from Caesalpinia sappan suggest an involvement in modulating signaling pathways related to these processes. researchgate.net

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. dovepress.comnih.govfrontiersin.org Activation of this pathway leads to the expression of numerous pro-inflammatory genes. dovepress.comfrontiersin.org While Caesalpiniaphenol A-F have been included in studies discussing the NF-κB signaling pathway in the context of Caesalpinia sappan bioactive compounds, specific data detailing the direct modulatory effects of this compound on this pathway in vitro or in pre-clinical models are not explicitly provided in the examined literature. unina.itresearchgate.netfrontiersin.org The Nrf2 pathway is known to negatively regulate NF-κB activation by reducing oxidative stress and inhibiting IκB degradation. mdpi.comaginganddisease.org

Nrf2/HO-1 Signaling Pathway Activation

The Nrf2/HO-1 signaling pathway is a major defense mechanism against oxidative stress and plays a role in anti-inflammatory responses. mdpi.comdovepress.comfrontiersin.org Activation of Nrf2 leads to the induction of antioxidant enzymes like Heme Oxygenase-1 (HO-1). dovepress.comfrontiersin.org this compound has been mentioned in studies investigating the effects of Caesalpinia sappan bioactive compounds, including the Keap1/Nrf2 signaling pathway. researchgate.netfrontiersin.orgnih.gov However, specific research findings demonstrating the direct activation or modulation of the Nrf2/HO-1 pathway by this compound itself were not detailed in the reviewed sources. nih.gov

AKT/mTOR Pathway Regulation

The PI3K/Akt/mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival, and is often implicated in disease states. nih.gov Research on Caesalpinia sappan bioactive compounds has included the exploration of their effects on the PI3K/Akt/mTOR pathway, with Caesalpiniaphenol A-F being part of these broader investigations. researchgate.netfrontiersin.orgnih.gov The available information suggests that further studies are needed to fully understand the mechanistic effects of C. sappan compounds, including this compound, on this pathway. nih.gov

JAK-STAT Pathway Interactions

The JAK-STAT signaling pathway is crucial for mediating the effects of cytokines and growth factors, influencing processes such as immunity and cell proliferation. nih.govwikipedia.orgfrontiersin.org this compound has been included in studies that mention the JAK/STAT signaling pathway in the context of bioactive compounds from Caesalpinia sappan. researchgate.netfrontiersin.org While the pathway components like JAK are noted, specific details regarding the direct interactions or modulatory effects of this compound on the JAK-STAT pathway were not provided in the examined literature. researchgate.netfrontiersin.org

ERK-MAPK Pathway Modulation

The ERK-MAPK pathway is a key signaling cascade that regulates cellular responses to extracellular stimuli, affecting processes like proliferation and differentiation. patsnap.comwikipedia.orgplos.orgrndsystems.com Studies on Caesalpinia sappan bioactive compounds have referenced the P38/ERK MAPK pathways, with Caesalpiniaphenol A-F being mentioned within this research scope. researchgate.netfrontiersin.org However, the specific mechanisms by which this compound might modulate the ERK-MAPK pathway were not detailed in the available search results. researchgate.netfrontiersin.org

Cellular Responses and Phenotypes

Investigations into the biological activities of this compound have included assessments of its effects on cellular responses, particularly in the context of inflammation.

Anti-inflammatory Modulatory Effects at the Cellular Level

This compound (identified as compound 2) has been evaluated for its anti-inflammatory activity in cellular models, specifically against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage RAW264.7 cells. nih.gov In this assay, while other compounds from Caesalpinia sappan demonstrated strong inhibitory activities on LPS-induced NO production, the specific inhibitory effect and IC50 value for this compound were not highlighted as being among the strongest in the provided abstract. nih.gov Caesalpiniaphenol E and F have also been mentioned in the context of cellular antioxidant assays in astrocytes and microglial cells, which are relevant to anti-inflammatory processes, but specific results for this compound were not detailed. researchgate.net The broader anti-inflammatory properties of Caesalpinia sappan extracts and other isolated compounds have been widely reported in various cellular models, involving the inhibition of pro-inflammatory mediators like NO, IL-6, and TNF-α. researchgate.netnih.govuns.ac.id

Summary of Anti-inflammatory Evaluation (RAW264.7 cells):

| Compound | Activity Against LPS-induced NO Production in RAW264.7 cells |

| This compound (Compound 2) | Evaluated; specific strong inhibition not highlighted. nih.gov |

| Other Compounds (e.g., Compounds 10 and 13) | Showed strong inhibitory activities (IC50 values of 12.5 µM and 8.1 µM respectively). nih.gov |

Note: Data for this compound's specific IC50 value in this assay was not available in the provided snippet.

This compound's inclusion in studies investigating the effects of Caesalpinia sappan on various signaling pathways and cellular responses suggests its potential relevance in the context of anti-inflammatory research, although more focused studies are needed to fully elucidate its specific mechanisms of action at the cellular level.

Neuroprotective Mechanisms in Cellular Models

Studies investigating the neuroprotective potential of Caesalpinia sappan extracts, which contain this compound, have been conducted in cellular models, particularly those mimicking neurodegenerative conditions. Research using PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a model for cerebral ischemia/reperfusion injury, indicated that Caesalpinia sappan extract can inhibit neuronal damage and promote synaptic generation. researchgate.net While this study primarily focused on the extract, it suggests that compounds within it, potentially including this compound, contribute to these effects. The proposed neuroprotective mechanism involves the regulation of numerous target proteins associated with various biological processes and pathways, such as JAK-STAT, HSP90, and DNA damage/telomere stress. researchgate.net Another study on Carpesii fructus extract, also rich in phenolic compounds, in H₂O₂- or 6-OHDA-induced PC-12 cells (models of Parkinson's disease) showed that the extract significantly attenuated toxicity, increased cell viability, and reduced apoptosis. nih.gov It also suppressed reactive oxygen species (ROS) generation and restored mitochondrial membrane potential, suggesting a role as a mitochondrial protective agent. nih.gov These findings highlight the potential for phenolic compounds like this compound to exert neuroprotective effects by modulating pathways related to cellular survival, apoptosis, and mitochondrial function in cellular models of neurodegeneration.

Antioxidant System Modulation in Cellular Contexts

This compound, as a phenolic compound, is expected to possess antioxidant properties. Phenolic compounds from plants are recognized for their ability to modulate cellular antioxidant responses. frontiersin.orgmdpi.com They can exert antioxidant effects through several mechanisms: scavenging free radicals, chelating metal ions that promote ROS production, and upregulating endogenous antioxidative systems. frontiersin.orgmdpi.com Oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in various diseases, including neurodegenerative disorders and cancer. frontiersin.orgnih.govresearchgate.net Enhancing the cellular antioxidant system through natural products is considered a strategy to counter oxidative damage. frontiersin.org While direct studies specifically detailing this compound's modulation of the antioxidant system in cellular contexts were not extensively found, related compounds from Caesalpinia sappan, such as Sappanone A, have been shown to induce heme oxygenase (HO)-1 protein and increase the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf2), a master regulator of cellular redox homeostasis. nih.govresearchgate.net Nrf2 regulates the transactivation of numerous cytoprotective genes involved in antioxidant defense. nih.gov This suggests a potential pathway through which this compound, or other phenolics in the extract, could modulate the antioxidant system. Caesalpinia sappan extract itself has demonstrated strong antioxidant activity in studies. nih.govnih.gov

Anticancer Mechanisms in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

Research on the anticancer mechanisms of Caesalpinia sappan extract, containing this compound, has been conducted using various cancer cell lines. Studies have shown that Caesalpinia sappan extract can significantly inhibit cancer cell viability and proliferation, primarily by inducing apoptosis and altering cell cycle progression. nih.govmdpi.com

In colorectal cancer cells (HCT 116 and COLO 205), Caesalpinia sappan extract treatment led to elevated levels of cleaved PARP, caspase-8, caspase-9, and caspase-3, indicating the induction of apoptosis. mdpi.com The extract also affected cell cycle regulatory proteins, decreasing levels of XIAP, cyclin D1, CDK2, and p27, while increasing p21. mdpi.com This modulation of cell cycle proteins suggests interference with cell cycle progression, potentially leading to G1/S checkpoint arrest. mdpi.com Furthermore, the extract was found to modulate the STAT3 and AKT pathways, which are involved in tumor growth and survival, potentially contributing to the observed anticancer effects. mdpi.com

In A549 lung cancer cells, Caesalpinia sappan ethanol (B145695) extract inhibited cell growth, induced apoptosis by increasing the BAX/BCL-2 protein ratio, and caused cell cycle arrest at the G0/G1 phase. nih.govnih.gov RNA sequencing analysis revealed that the extract downregulated genes involved in mitochondrial function, including ATP production and respiration, suggesting that mitochondrial dysfunction is another mechanism contributing to apoptosis in these cells. nih.govnih.gov

Interactive Table 1: Summary of Anticancer Effects in Cell Lines

| Cell Line | Observed Effects | Key Mechanisms Involved | Source |

| HCT 116 (Colorectal) | Inhibition of viability and proliferation, Apoptosis induction, Cell cycle arrest | Apoptosis (cleaved PARP, caspases), Cell cycle regulation (XIAP, cyclins, CDKs, p21), STAT3 and AKT pathway modulation | mdpi.com |

| COLO 205 (Colorectal) | Inhibition of viability and proliferation, Apoptosis induction, Cell cycle arrest | Apoptosis (cleaved PARP, caspases), Cell cycle regulation (XIAP, cyclins, CDKs, p21), STAT3 and AKT pathway modulation | mdpi.com |

| A549 (Lung) | Inhibition of growth, Apoptosis induction, Cell cycle arrest (G0/G1) | Apoptosis (BAX/BCL-2 ratio), Cell cycle arrest, Mitochondrial dysfunction (ATP production, respiration) | nih.govnih.gov |

While these studies primarily used Caesalpinia sappan extracts, the isolation of this compound from this plant suggests its potential contribution to these observed anticancer activities. nih.gov

Specific Protein-Ligand Interactions

Understanding the specific protein-ligand interactions of this compound is crucial for elucidating its mechanisms of action at a molecular level. Protein-ligand interactions involve the specific binding of a small molecule (ligand) to a protein, which can modulate the protein's function. nih.govmdpi.com These interactions are governed by various forces, including hydrogen bonds, van der Waals forces, and hydrophobic effects. mdpi.comnih.gov

Molecular docking studies can predict the binding affinity and interaction modes of a ligand with a target protein. nih.gov A study investigating the anti-inflammatory potential of Caesalpinia sappan compounds through cyclooxygenase-2 (COX-2) inhibition utilized molecular docking. stikes-isfi.ac.id In this study, this compound showed a docking score of -8.86 kcal/mol for interaction with COX-2 (PDB ID: 5KIR), suggesting a favorable binding affinity. stikes-isfi.ac.id The docking analysis provides insights into the potential interaction between this compound and COX-2, a key enzyme involved in inflammation. stikes-isfi.ac.id

Interactive Table 2: Molecular Docking Results for COX-2

| Compound | Docking Score (kcal/mol) | Target Protein | PDB ID | Source |

| This compound | -8.86 | Cyclooxygenase-2 | 5KIR | stikes-isfi.ac.id |

| Sappanol | -8.85 | Cyclooxygenase-2 | 5KIR | stikes-isfi.ac.id |

| Isoliquiritigenin 2'-Methyl Ether | -8.78 | Cyclooxygenase-2 | 5KIR | stikes-isfi.ac.id |

This predicted interaction with COX-2 aligns with the known anti-inflammatory properties of Caesalpinia sappan extracts and other phenolic compounds. Further experimental validation is needed to confirm this interaction and its biological significance.

Structure Activity Relationship Sar Investigations of Caesalpiniaphenol F and Its Analogs

Elucidation of Key Pharmacophoric Features for Target Binding

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response nusanipa.ac.idpjps.pk. For Caesalpiniaphenol F and its analogs, SAR studies aim to identify these crucial features responsible for their observed activities, such as anti-inflammatory effects nih.gov.

While specific detailed pharmacophoric models for this compound were not extensively detailed in the search results, studies on related compounds from Caesalpinia sappan, such as other phenolic compounds and homoisoflavonoids, provide some insights. The presence of hydroxyl groups and the specific arrangement of the phenolic rings are generally considered important for the biological activities of these natural products nih.govresearchgate.net. For instance, studies on the anti-inflammatory activity of compounds from C. sappan against LPS-induced NO production in macrophages have shown varying degrees of activity among different phenolic structures nih.govnih.gov. This suggests that the number, position, and spatial orientation of hydroxyl and methoxy (B1213986) groups on the phenolic core likely play a significant role in their interaction with inflammatory targets like iNOS nih.gov.

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups of a compound can significantly alter its biological activity by affecting its electronic, solubility, and steric properties, as well as its interactions with biological targets ashp.orgbiosyn.comnih.gov. Although specific examples of functional group modifications directly applied to this compound and their precise impact on activity were not prominently detailed in the search results, the general principles of SAR apply.

Research on related phenolic compounds from Caesalpinia sappan indicates that variations in methylation patterns and the presence or absence of hydroxyl groups influence their biological effects neliti.comnih.gov. For example, different methylation patterns on quercetin (B1663063) derivatives from C. sappan have been linked to varying antioxidant, anti-inflammatory, and antibacterial activities neliti.com. This highlights the importance of these functional groups for the observed bioactivities.

To illustrate the potential impact of functional group modifications, consider a hypothetical scenario based on general phenolic SAR:

| Compound (Hypothetical) | Modification | Potential Impact on Activity (Illustrative) |

| This compound | Baseline | Anti-inflammatory activity nih.gov |

| This compound + Methyl group on a hydroxyl | Increased lipophilicity | Altered cellular uptake, potentially affecting potency or target interaction. |

| This compound - Hydroxyl group | Reduced hydrogen bonding | Decreased binding affinity to targets that rely on hydrogen bonds. |

| This compound + Halogen atom | Altered electronic properties | Could influence reactivity and interaction with target residues. |

Further detailed SAR studies involving systematic modifications of the hydroxyl and methoxy groups, as well as the chroman core of this compound, would be necessary to fully elucidate the impact of specific functional group changes on its biological activities.

Computational Chemistry and Molecular Modeling of Caesalpiniaphenol F

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as Caesalpiniaphenol F) when bound to a protein target scitechdaily.com. This method estimates the binding affinity between the ligand and the protein, providing insights into the potential inhibitory or regulatory activity of the compound stikes-isfi.ac.idresearchgate.net. Studies involving molecular docking of Caesalpinia sappan compounds have investigated their interactions with various protein targets, including cyclooxygenase-2 (COX-2) and SARS-CoV-2 papain-like protease (PLpro) stikes-isfi.ac.idresearchgate.netnih.govstikes-isfi.ac.idnih.gov.

In a study investigating the anti-inflammatory potential of Caesalpinia sappan compounds through COX-2 inhibition, molecular docking was performed. This compound showed a binding energy value of -8.86 kcal/mol against COX-2, with an inhibition constant (Ki) of 318.48 nM stikes-isfi.ac.idresearchgate.net. While other compounds like Caesalpiniaphenol A, Sappankalkon, and Deoxysappanone B exhibited slightly lower (more favorable) binding energies and lower inhibition constants against COX-2 in the same study, the results for this compound indicate a potential interaction with the enzyme researchgate.net.

Another application of molecular docking involved screening natural compounds from the NPASS database for potential inhibitors of SARS-CoV-2 PLpro. Although Caesalpiniaphenol A was identified as a strong candidate with a favorable binding energy and stable interaction with a key active site residue (Tyr268), this compound was also among the compounds considered in such computational screening efforts, highlighting its relevance in virtual screening for potential therapeutic targets nih.govresearchgate.netnih.gov.

Molecular docking studies provide valuable initial data on the potential interactions between this compound and biological targets. The binding energy and inhibition constant values obtained from these simulations help prioritize compounds for further investigation and provide a theoretical basis for their observed biological activities.

Here is a table summarizing molecular docking results for this compound and other selected compounds from Caesalpinia sappan against COX-2:

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (nM) |

| This compound | COX-2 | -8.86 | 318.48 |

| Caesalpiniaphenol A | COX-2 | -9.36 | 124.44 |

| Sappankalkon | COX-2 | -9.23 | 172.43 |

| Deoxysappanone B | COX-2 | -9.02 | 244.75 |

Note: Data extracted from cited sources stikes-isfi.ac.idresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insights into the dynamic behavior of molecular systems, including the conformational stability of molecules and the dynamics of ligand-protein binding mdpi.comwikipedia.orgchemcomp.com. MD simulations are essential for understanding the flexibility of ligands and proteins, the stability of protein-ligand complexes, and the conformational changes that occur upon binding chemcomp.comresearchgate.netnih.gov.

While specific detailed MD simulation studies solely focused on this compound were not prominently found in the search results, MD simulations are often used in conjunction with molecular docking to validate and refine the initial docking poses and binding affinities nih.govresearcher.life. MD simulations can assess the stability of the docked complex in a dynamic environment, accounting for factors like solvent effects and protein flexibility that are often simplified in static docking calculations mdpi.comwikipedia.org.

The conformational stability of a molecule refers to its ability to maintain a particular three-dimensional structure. MD simulations can explore the different conformations a molecule can adopt and the energy barriers between them, providing insights into its flexibility and how it might interact with a binding site researchgate.netsolubilityofthings.comuvic.caresearchgate.net. For ligand-protein binding, MD simulations can reveal the dynamic nature of the interaction, including how the ligand moves within the binding site and how the protein adapts to the presence of the ligand chemcomp.comopenmopac.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity unina.it. QSAR models utilize molecular descriptors, which are numerical representations of a compound's chemical and structural properties, to develop mathematical relationships that can predict the activity of new or untested compounds researchgate.net.

QSAR studies involving compounds from Caesalpinia sappan have been conducted to predict various biological activities thieme-connect.deunina.it. While specific detailed QSAR models focused exclusively on predicting the activity of this compound were not extensively detailed in the search results, this compound, as a constituent of C. sappan, would be a relevant compound for inclusion in QSAR datasets aimed at understanding the structural features responsible for the observed activities of C. sappan extracts, such as anti-inflammatory or antiviral effects nih.govtjnpr.org.

By analyzing the relationship between the structural descriptors of a series of Caesalpinia sappan compounds (including this compound) and their measured biological activities (e.g., IC50 values against an enzyme or EC50 values in a cell-based assay), QSAR models can identify key structural features that contribute to activity. These models can then be used to predict the activity of other related compounds or to guide the design of new compounds with improved properties researchgate.net.

The development of robust QSAR models requires a diverse set of compounds with known structures and activities. This compound's unique structural characteristics as a homoisoflavonoid would contribute valuable data to such models, helping to refine the understanding of structure-activity relationships within this class of natural products nih.govthieme-connect.de.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum Mechanical (QM) calculations are computational methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules researchgate.netnumberanalytics.com. These calculations can provide detailed information about a molecule's electronic distribution, molecular orbitals, charge distribution, and reactivity, which are crucial for understanding its behavior in chemical reactions and interactions with biological targets mpg.denih.govmdpi.com.

QM calculations can be used to determine properties such as partial atomic charges, electrostatic potentials, bond energies, and vibrational frequencies openmopac.netnih.gov. These properties are fundamental to understanding how a molecule will interact with other molecules, including the formation of hydrogen bonds, electrostatic interactions, and van der Waals forces that are important in ligand-protein binding openmopac.net.

While specific detailed QM calculation studies focused solely on this compound were not extensively found in the search results, QM calculations are often used in computational chemistry workflows to obtain accurate molecular descriptors for QSAR modeling or to refine force field parameters used in MD simulations mdpi.comresearchgate.net. For complex systems like protein-ligand complexes, combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are often employed, where the active site and ligand are treated with more computationally expensive QM methods, while the rest of the protein and solvent are treated with less computationally demanding molecular mechanics methods mdpi.com.

QM calculations can provide insights into the reactivity of specific functional groups within this compound, such as the hydroxyl and methoxy (B1213986) groups identified in its structure nih.gov. Understanding the electronic properties of these groups can help explain their involvement in interactions with amino acid residues in a protein binding site openmopac.net.

The application of QM calculations to natural products like this compound, either in isolation or as part of a larger system, provides a deeper understanding of their intrinsic electronic and chemical properties, which are fundamental to their biological activities researchgate.netnih.gov.

Advanced Analytical Techniques for Investigating Caesalpiniaphenol F in Complex Biological Systems

Proteomics and Interactomics for Identifying Protein Binding Partners

High-Resolution Mass Spectrometry for Metabolite Identification (Beyond Basic Characterization)

High-resolution mass spectrometry (HRMS) is a fundamental technique for the identification and structural elucidation of compounds, including natural products and their metabolites. Beyond basic characterization, HRMS allows for accurate mass measurements, which are critical for determining elemental compositions and identifying unknown metabolites in complex biological matrices. Caesalpiniaphenol F has been identified and characterized using spectroscopic analysis methods, including high-resolution mass spectral data researchgate.net. This indicates that HRMS has been instrumental in confirming the structure of isolated this compound. In the context of studying its fate in biological systems, HRMS, often coupled with chromatographic separation techniques like liquid chromatography (LC-HRMS), would be essential for detecting and identifying potential metabolites formed through enzymatic transformations or other biological processes. The high accuracy of HRMS allows for the differentiation of compounds with very similar nominal masses, which is particularly important when dealing with the diverse array of endogenous metabolites and potential xenobiotic transformations in a biological sample.

Future Research Directions and Translational Potential in Drug Discovery

Exploration of Novel Molecular Targets for Therapeutic Intervention

The preliminary anti-inflammatory activity of Caesalpiniaphenol F provides a starting point for a deeper investigation into its mechanism of action and the identification of its specific molecular targets.

Future research should focus on:

Validating Predicted Targets: The computationally predicted affinity of this compound for COX-2 needs experimental validation through enzymatic assays and binding studies. stikes-isfi.ac.id This will confirm whether it directly inhibits this key inflammatory enzyme.

Broader Target Screening: Its effects should be evaluated against a wider panel of inflammatory mediators. This includes other enzymes like 5-lipoxygenase (5-LOX), and signaling proteins such as transcription factors (e.g., NF-κB) and protein kinases (e.g., MAPKs), which are often involved in inflammatory processes.

Investigating Anti-viral Potential: An in-silico study identified Caesalpiniaphenol A, a closely related compound, as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov This suggests that this compound should also be screened for its activity against PLpro and other viral targets, opening a potential new therapeutic avenue.

Unbiased Target Identification: Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) can be employed to identify novel and unexpected binding partners of this compound within the cell, potentially revealing new mechanisms and therapeutic indications.

| Potential Molecular Target Class | Specific Examples | Rationale |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Initial data points towards anti-inflammatory effects. researchgate.netstikes-isfi.ac.id |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Central regulator of inflammatory gene expression. |

| Protein Kinases | Mitogen-Activated Protein Kinases (MAPKs) | Key components of intracellular signaling pathways that control inflammation. nih.gov |

| Viral Proteases | SARS-CoV-2 Papain-Like Protease (PLpro) | In-silico evidence from related compounds suggests potential antiviral activity. nih.gov |

Development of Advanced Delivery Systems for Pre-clinical Research

A significant hurdle in the clinical translation of many natural products is their suboptimal pharmacokinetic profile, including poor solubility and low bioavailability. The development of advanced drug delivery systems (DDS) is crucial for overcoming these limitations for this compound.

Future strategies should include:

Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can enhance its solubility, protect it from premature degradation, and facilitate controlled release. fastercapital.comdovepress.com These systems can be further modified with targeting ligands to direct the compound to specific sites of inflammation or disease.

Micro- and Nanosystems: Designing micro- and nanoscale DDS can improve the bioavailability and drug-loading capacity for poorly soluble pharmaceuticals. mdpi.com These systems can be engineered for sustained and controlled release, which is critical for maintaining therapeutic concentrations over time.

Stimuli-Responsive Carriers: Intelligent drug carriers that release their payload in response to specific physiological stimuli at the disease site (e.g., changes in pH or enzyme concentration) can improve therapeutic efficacy while minimizing off-target effects. researchgate.net

| Delivery System Type | Material Examples | Potential Advantages for this compound |

| Liposomes | Phospholipid bilayers | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery. dovepress.com |

| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)) | Biodegradable, provides sustained drug release, well-established for drug delivery. fastercapital.com |

| Dendrimers | Polyamidoamine (PAMAM) | High drug loading capacity, surface can be functionalized for targeting. mdpi.com |

| Nanocapsules | Polymeric shell with oily core | Controlled release, potential for enhanced oral bioavailability and mucoadhesion. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach is indispensable. uic.edufrontiersin.orgmdpi.com This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the compound's impact on cellular networks.

Key research areas include:

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells treated with this compound. This can reveal the signaling pathways and biological processes modulated by the compound, providing clues to its mechanism of action.

Proteomics: By analyzing the entire protein content of treated cells, proteomics can identify changes in protein expression and post-translational modifications, offering direct insights into the cellular machinery affected by the compound. hilarispublisher.com

Metabolomics: This approach can uncover changes in the cellular metabolic profile following treatment, which can help to understand the functional consequences of the compound's activity and identify potential biomarkers of its effect. hilarispublisher.com

Integrated Analysis: Combining these omics datasets can provide a powerful, system-level understanding of the drug's mode of action, identify efficacy and toxicity biomarkers, and help in patient stratification for future clinical trials. universiteitleiden.nl

| Omics Technology | Information Gained | Application for this compound Research |

| Genomics | Identification of genes for biosynthesis | Understanding how Caesalpinia sappan produces the compound. uic.edu |

| Transcriptomics | Changes in global gene expression | Identifying cellular pathways modulated by the compound. hilarispublisher.com |

| Proteomics | Changes in protein expression and modifications | Directly identifying protein targets and downstream effects. hilarispublisher.com |

| Metabolomics | Alterations in the cellular metabolome | Understanding the functional impact on cellular metabolism and identifying biomarkers. mdpi.com |

Design of Next-Generation Analogues with Improved Specificity and Efficacy

While this compound shows promise, medicinal chemistry efforts can be applied to design and synthesize analogues with improved pharmacological properties. This involves establishing a structure-activity relationship (SAR) to guide the rational design of new molecules.

Future research should focus on:

Q & A

Q. Q. How to address discrepancies between in silico predictions and in vitro results for this compound?

- Methodological Answer : Reassess force field parameters (e.g., AMBER vs. CHARMM) in MD simulations. Verify ligand protonation states at physiological pH using MarvinSketch. Cross-check docking poses with cryo-EM or X-ray crystallography if available .

Key Data from Literature

| Parameter | Value (Caesalpiniaphenol A) | Reference |

|---|---|---|

| MM-GBSA ΔGbind (kcal/mol) | −60.297 | |

| PLpro RMSD (MD simulation) | ≤3.6 Å | |

| Tyr268 interaction stability | ~100% retention over 100 ns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.